Biacetyl monoxime

Descripción

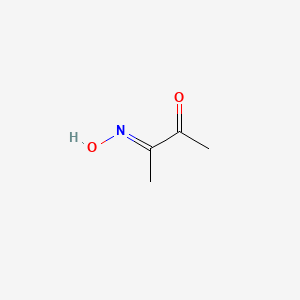

Diacetylmonoxime is a ketoxime obtained via formal condensation of butane-2,3-dione with hydroxylamine. It is a reversible myosin ATPase inhibitor. It has a role as a cholinesterase reactivator, a chromogenic compound and an EC 3.6.1.3 (adenosinetriphosphatase) inhibitor.

used diagnostically for determining urea in blood; structure; myosin ATPase antagonist

Structure

3D Structure

Propiedades

IUPAC Name |

(3E)-3-hydroxyiminobutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c1-3(5-7)4(2)6/h7H,1-2H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSEUPUDHEBLWJY-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Record name | 2-OXIME 2,3-BUTANEDIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-oxime 2,3-butanedione is a cream-colored powder. (NTP, 1992), Cream-colored solid; [CAMEO] White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 2-OXIME 2,3-BUTANEDIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diacetylmonoxime | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13703 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

365 to 367 °F at 760 mmHg (NTP, 1992) | |

| Record name | 2-OXIME 2,3-BUTANEDIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

10 to 50 mg/mL at 64 °F (NTP, 1992) | |

| Record name | 2-OXIME 2,3-BUTANEDIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

57-71-6, 17019-25-9 | |

| Record name | 2-OXIME 2,3-BUTANEDIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diacetylmonoxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diacetyl monoxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017019259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diacetyl monoxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diacetyl monoxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=660 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Butanedione, 2-oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-butanedione monoxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIACETYL MONOXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19SQ93LM6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

171 to 172 °F (NTP, 1992) | |

| Record name | 2-OXIME 2,3-BUTANEDIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

what is the mechanism of action of Biacetyl monoxime

An In-depth Technical Guide to the Mechanism of Action of Diacetyl Monoxime

Introduction

Diacetyl monoxime (DAM), also known as biacetyl monoxime or 2,3-butanedione monoxime (BDM), is a versatile small molecule with a range of biological effects.[1] While historically investigated as a potential acetylcholinesterase (AChE) reactivator for organophosphate poisoning, its primary and more profound pharmacological actions are now understood to be the inhibition of myosin ATPase and the modulation of intracellular calcium dynamics, leading to its widespread use as a reversible inhibitor of muscle contraction in research settings.[2][3][4] This technical guide provides a comprehensive overview of the multifaceted mechanism of action of diacetyl monoxime, detailing its effects on various cellular processes, presenting quantitative data from key studies, and outlining relevant experimental methodologies.

Core Mechanisms of Action

Diacetyl monoxime does not have a single, targeted mechanism of action but rather interacts with several cellular components, leading to a cascade of effects. The principal mechanisms are detailed below.

Inhibition of Myosin ATPase

The most well-characterized effect of diacetyl monoxime is its direct, reversible inhibition of myosin ATPase activity.[2][3][4] This inhibition is central to its ability to uncouple excitation from contraction in muscle tissue.

-

Direct Interaction with Myosin: DAM acts directly on the myosin head, interfering with its enzymatic cycle.[3] This interaction prevents the efficient hydrolysis of ATP, which is essential for the conformational changes in the myosin head that lead to the power stroke and muscle contraction.[3][5]

-

Effects on Muscle Contraction: As a consequence of myosin ATPase inhibition, DAM reversibly reduces isometric tension, shortening speed, and the instantaneous stiffness of muscle fibers.[3] This effect is observed in both skeletal and cardiac muscle.[2][3][6]

Modulation of Intracellular Calcium Dynamics

Diacetyl monoxime significantly alters the handling of calcium within muscle cells, although these effects can appear contradictory and are not fully elucidated.

-

Sarcoplasmic Reticulum Calcium Release: DAM has been shown to induce the release of calcium from the sarcoplasmic reticulum (SR) in cardiac muscle.[2]

-

Opposing Effects on Contraction and Calcium Transients: In isolated cardiac papillary muscles, DAM leads to a dose-dependent decrease in contractile force while simultaneously causing an increase in intracellular calcium transients.[7] This suggests that DAM's primary inhibitory effect is not due to a lack of available calcium but rather to the desensitization of the myofilaments to calcium, likely through its action on myosin.

Acetylcholinesterase Reactivation

Diacetyl monoxime is an oxime, a class of compounds known to reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphates.[8][9]

-

Nucleophilic Attack: The oxime group of DAM can act as a nucleophile, attacking the phosphorus atom of the organophosphate bound to the serine residue in the active site of AChE.[9][10] This can lead to the formation of an organophosphate-oxime complex and the regeneration of the active enzyme.[9]

-

Limited Efficacy: Despite its classification as an oxime, the efficacy of diacetyl monoxime as an AChE reactivator in vivo is considered weak, and it is less potent than other oximes like pralidoxime and obidoxime.[11] Some studies have shown that it does not effectively reverse the neuromuscular block caused by anticholinesterases.[12]

Electrophysiological Effects

Diacetyl monoxime also exerts effects on the electrical properties of cardiac cells.

-

Ion Channel Modulation: In ventricular myocytes, DAM has been shown to cause a small, reversible, and non-selective reduction of several membrane conductances.[13] This includes a reduction in the L-type calcium current (ICa), the delayed rectifier potassium current (IK), and the inward rectifier background current.[13]

-

Action Potential Shortening: A consequence of these ionic effects is a dose-dependent decrease in the action potential duration at both 50% and 90% repolarization levels (APD50 and APD90).[13]

"Phosphatase-Like" Activity

Diacetyl monoxime is described as a nucleophilic agent with "phosphatase-like" activity.[13] This suggests it may be capable of removing phosphate groups from proteins, although the specific targets and the physiological relevance of this activity are not well-defined.

Quantitative Data

The following table summarizes quantitative data from various studies on the effects of diacetyl monoxime.

| Parameter | Preparation | Concentration of DAM | Effect | Reference |

| Myocardial Contraction | Guinea-pig papillary muscles | 0.2-20 mM | Concentration-dependent inhibition of contractile force | [6] |

| Isolated, paced papillary muscles | 2, 10, 30 mM | 27%, 58%, and 87% decrease in contractile force, respectively | [7] | |

| Isolated, perfused guinea pig hearts | 0.2-5 mM | Dose-dependent decreases in LVSP (up to 51%) | [7] | |

| Calcium Transients | Isolated, paced papillary muscles | 2, 10, 30 mM | -9%, 38%, and 225% increase in calcium transients, respectively | [7] |

| Myosin ATPase Activity | Rabbit skeletal muscle myofibrils and HMM | 0-20 mM | Inhibition of ATPase activity | [3] |

| Action Potential Duration | Guinea pig ventricular myocytes | 15 mM | 35% decrease in APD50 and 29% decrease in APD90 | [13] |

| Ion Currents | Guinea pig ventricular myocytes | 15 mM | 35% reduction of ICa | [13] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Excitation-Contraction Coupling and DAM's Points of Intervention

Caption: Diacetyl Monoxime's multifaceted intervention in muscle excitation-contraction coupling.

Logical Relationship of Diacetyl Monoxime's Primary Effects

Caption: The primary molecular effects of Diacetyl Monoxime and their physiological consequences.

Experimental Protocols

Measurement of Myofibrillar ATPase Activity

This protocol is adapted from studies investigating the direct effect of diacetyl monoxime on the enzymatic activity of myosin.[3]

-

Preparation of Myofibrils:

-

Excise skeletal or cardiac muscle and place in an ice-cold relaxing solution.

-

Homogenize the tissue and centrifuge to pellet the myofibrils.

-

Wash the pellet multiple times with a skinning solution containing a non-ionic detergent (e.g., Triton X-100) to remove membranes.

-

Resuspend the final myofibril pellet in a storage solution containing glycerol and store at -20°C.

-

-

ATPase Assay:

-

Prepare a reaction buffer containing KCl, MgCl₂, ATP, and a pH buffer (e.g., imidazole).

-

Add a known concentration of myofibrils to the reaction buffer.

-

Add diacetyl monoxime to the desired final concentration. A vehicle control (buffer without DAM) must be run in parallel.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction mixture at a constant temperature (e.g., 20°C).

-

At various time points, take aliquots of the reaction mixture and stop the reaction by adding an acid (e.g., trichloroacetic acid).

-

Quantify the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay.

-

Calculate the ATPase activity as the rate of Pi release per unit of protein per unit of time.

-

Measurement of Intracellular Calcium Transients and Contractile Force

This protocol is based on experiments using isolated cardiac muscle preparations to simultaneously measure electrical and mechanical activity.[7]

-

Preparation of Papillary Muscle:

-

Excise the heart from a suitable animal model (e.g., guinea pig) and place it in oxygenated Tyrode's solution.

-

Isolate a papillary muscle from the right ventricle.

-

Mount the muscle vertically in a perfusion chamber between a force transducer and a fixed hook.

-

Perfuse the muscle with oxygenated Tyrode's solution at a constant temperature.

-

Stimulate the muscle electrically at a fixed frequency (e.g., 1 Hz).

-

-

Aequorin Loading:

-

Microinject the calcium-sensitive photoprotein aequorin into the muscle fibers.

-

Allow time for the aequorin to distribute within the cytoplasm.

-

-

Data Acquisition:

-

Position a photomultiplier tube adjacent to the muscle to detect the light emitted by the aequorin-Ca²⁺ complex.

-

Simultaneously record the isometric contractile force from the force transducer and the aequorin light signal (representing the calcium transient).

-

After obtaining a stable baseline, perfuse the muscle with solutions containing increasing concentrations of diacetyl monoxime.

-

Record the changes in both the contractile force and the calcium transient at each concentration.

-

Perform a washout with the control solution to assess the reversibility of the effects.

-

Conclusion

The mechanism of action of diacetyl monoxime is complex and multifaceted, extending beyond its initial consideration as a simple acetylcholinesterase reactivator. Its primary pharmacological relevance in a research context stems from its potent and reversible inhibition of myosin ATPase, which effectively uncouples muscle excitation from contraction. Additionally, its influence on intracellular calcium handling and ion channel function contributes to its overall physiological effects. A thorough understanding of these diverse mechanisms is crucial for the appropriate application of diacetyl monoxime as a tool in physiological and pharmacological research and for interpreting the results obtained from its use.

References

- 1. Diacetyl monoxime - Wikipedia [en.wikipedia.org]

- 2. Diacetyl monoxime | CAS#:57-71-6 | Chemsrc [chemsrc.com]

- 3. Butanedione monoxime suppresses contraction and ATPase activity of rabbit skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. diacetylmonoxime (CHEBI:4480) [ebi.ac.uk]

- 5. Cardiac myosin contraction and mechanotransduction in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of diacetyl monoxime on cardiac excitation-contraction coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Opposing effects of diacetyl monoxime on contractility and calcium transients in isolated myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ANTICHOLINESTERASES - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Cholinesterase reactivator - Wikipedia [en.wikipedia.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Obidoxime - Wikipedia [en.wikipedia.org]

- 12. Effects of diacetyl monoxime on neuromuscular transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of diacetyl monoxime on the electrical properties of sheep and guinea pig ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of Diacetyl Monoxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetyl monoxime (CHO), also known as 2,3-butanedione monoxime, is a versatile organic compound with significant applications in both analytical chemistry and pharmacology. It serves as a crucial reagent in the colorimetric determination of urea and exhibits important biological activity as a non-competitive inhibitor of myosin ATPase and a reactivator of inhibited cholinesterase. This technical guide provides a comprehensive overview of the chemical and physical properties of Diacetyl monoxime, detailed experimental protocols, and a description of its role in relevant biological pathways.

Chemical and Physical Properties

Diacetyl monoxime is a white to pale yellow crystalline powder. A summary of its key physical and chemical properties is presented in the tables below for easy reference and comparison.

| Identifier | Value |

| IUPAC Name | (2E)-3-(Hydroxyimino)butan-2-one |

| Synonyms | 2,3-Butanedione monoxime, Biacetyl monoxime, BDM |

| CAS Number | 57-71-6 |

| Molecular Formula | C₄H₇NO₂ |

| Molecular Weight | 101.10 g/mol |

| Appearance | White to pale yellow crystalline powder |

| Odor | Odorless |

| Property | Value | Reference |

| Melting Point | 75-78 °C | [1] |

| Boiling Point | 185-186 °C | [1] |

| Solubility | Soluble in water, ethanol, ether, acetone, benzene, and chloroform. |

Spectroscopic Data

¹H NMR Spectrum

The ¹H NMR spectrum of Diacetyl monoxime is expected to show two singlets corresponding to the two methyl groups. Due to the presence of the oxime group, these methyl groups are in different chemical environments.

¹³C NMR Spectrum

The ¹³C NMR spectrum will exhibit four distinct signals corresponding to the four carbon atoms in the molecule: two methyl carbons, a carbonyl carbon, and a carbon involved in the oxime double bond.

FT-IR Spectrum

The FT-IR spectrum of Diacetyl monoxime displays characteristic absorption bands that confirm its functional groups. Key peaks include:

-

A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the oxime group.

-

A strong, sharp peak around 1680-1700 cm⁻¹ attributed to the C=O (carbonyl) stretching vibration.

-

A peak in the 1640-1660 cm⁻¹ region due to the C=N stretching of the oxime.

-

Peaks in the 2850-3000 cm⁻¹ range corresponding to C-H stretching of the methyl groups.

Mass Spectrum

The electron ionization (EI) mass spectrum of Diacetyl monoxime will show a molecular ion peak (M⁺) at m/z 101. The fragmentation pattern would likely involve the loss of small neutral molecules such as NO, CO, and methyl groups.

Experimental Protocols

Synthesis of Diacetyl Monoxime

Principle: Diacetyl monoxime can be synthesized by the reaction of 2,3-butanedione with hydroxylamine hydrochloride. The reaction involves the nucleophilic addition of hydroxylamine to one of the carbonyl groups of the diketone, followed by dehydration to form the oxime.

Materials:

-

2,3-Butanedione

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa)

-

Ethanol

-

Water

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolve hydroxylamine hydrochloride in water.

-

In a separate flask, dissolve 2,3-butanedione in ethanol.

-

Add the sodium acetate solution to the hydroxylamine hydrochloride solution and stir.

-

Slowly add the 2,3-butanedione solution to the hydroxylamine/acetate mixture with continuous stirring.

-

Allow the reaction to proceed at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.

-

Collect the crude Diacetyl monoxime crystals by vacuum filtration and wash with cold water.

Purification by Recrystallization

Principle: Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent.

Solvent Selection: A suitable solvent for recrystallization of Diacetyl monoxime is a mixture of ethanol and water.

Procedure:

-

Dissolve the crude Diacetyl monoxime in a minimum amount of hot ethanol.

-

If the solution is colored, add a small amount of activated charcoal and heat for a short period.

-

Filter the hot solution to remove the activated charcoal and any insoluble impurities.

-

Slowly add hot water to the filtrate until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol-water mixture.

-

Dry the crystals in a desiccator.

Colorimetric Determination of Urea

Principle: In a hot acidic medium, Diacetyl monoxime reacts with urea to form a colored diazine derivative. The intensity of the color, which is proportional to the urea concentration, is measured spectrophotometrically. Thiosemicarbazide and ferric ions are often added to enhance and stabilize the color.[2]

Materials:

-

Diacetyl monoxime solution

-

Acid reagent (e.g., a mixture of sulfuric and phosphoric acid)

-

Thiosemicarbazide solution

-

Ferric chloride solution

-

Urea standards

-

Spectrophotometer

-

Water bath

Procedure:

-

Prepare a protein-free filtrate of the sample (e.g., serum or urine).

-

Set up a series of test tubes for the blank, standards, and samples.

-

To each tube, add the color reagent (a mixture of Diacetyl monoxime, thiosemicarbazide, and ferric chloride solutions) and the acid reagent.

-

Add a specific volume of the blank (distilled water), urea standards, or sample filtrate to the respective tubes.

-

Mix the contents of each tube thoroughly.

-

Incubate all tubes in a boiling water bath for a precise amount of time (e.g., 10-15 minutes) to allow for color development.[3]

-

Cool the tubes rapidly in an ice bath to stop the reaction.

-

Measure the absorbance of the solutions at the wavelength of maximum absorption (typically around 520-540 nm) using a spectrophotometer, zeroing the instrument with the blank.[2]

-

Construct a calibration curve from the absorbance values of the urea standards and determine the urea concentration in the samples.

Biological Signaling Pathways and Mechanisms

Myosin ATPase Inhibition

Diacetyl monoxime is known to be a non-competitive inhibitor of skeletal muscle myosin II ATPase.[4][5] The myosin ATPase cycle is a fundamental process for muscle contraction. Diacetyl monoxime is thought to interfere with this cycle by affecting the release of inorganic phosphate (Pi) from the myosin-ADP-Pi complex, thereby stabilizing this intermediate and inhibiting the power stroke of the myosin motor.[6]

References

- 1. Diacetyl monoxime - Wikipedia [en.wikipedia.org]

- 2. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]

- 3. Home Page [chem.ualberta.ca]

- 4. Effect of 2,3-butanedione monoxime on myosin and myofibrillar ATPases. An example of an uncompetitive inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,3-Butanedione monoxime (BDM) as a myosin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Small-molecule inhibitors of myosin proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Diacetyl Monoxime Urea Assay

For researchers, scientists, and drug development professionals, the accurate quantification of urea is crucial in a multitude of biological and chemical contexts. The diacetyl monoxime (DAM) urea assay is a robust and widely utilized colorimetric method for this purpose. This guide provides a comprehensive overview of the core principles, detailed experimental protocols, and key quantitative parameters of this assay.

Core Principles of the Assay

The diacetyl monoxime urea assay is based on the condensation reaction of urea with diacetyl monoxime in a hot, acidic environment. This reaction, often catalyzed by ferric ions and stabilized by thiosemicarbazide, results in the formation of a colored chromophore, diazine. The intensity of the resulting pink or red color is directly proportional to the urea concentration in the sample and is quantified spectrophotometrically. The peak absorbance of the colored product is typically measured between 520 nm and 540 nm.[1][2][3]

The overall chemical reaction can be summarized in the following signaling pathway:

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the diacetyl monoxime urea assay based on various established protocols.

| Parameter | Value | Source |

| Wavelength of Max Absorbance | 520 nm | [1][4][5] |

| 530 nm | [2] | |

| 540 nm | [3] | |

| Linear Range | 0.4 - 5.0 mM | [1][4][5] |

| Lower Limit of Detection | 440 µM | [4] |

| Reagent | Concentration/Preparation | Source |

| Trichloroacetic Acid (TCA) | 5% (w/v) | [2] |

| Diacetyl Monoxime | 2% in 2% acetic acid (w/v) | |

| 2g in 500ml distilled water | [2] | |

| Acid Reagent | Conc. H₂SO₄ and 85% H₃PO₄ | [2] |

| Urea Stock Solution | 125 mmol/l | [2] |

| Urea Working Solution | 10 mmol/l | [2] |

Experimental Protocols

A generalized experimental workflow for the diacetyl monoxime urea assay is presented below. Specific concentrations and volumes may vary based on the protocol being followed.

Detailed Methodology

1. Sample Preparation (for biological fluids like blood/serum):

-

To remove protein interference, a deproteinization step is often necessary.

-

A common method involves the addition of trichloroacetic acid (TCA) to the sample, followed by centrifugation to pellet the precipitated proteins. The resulting supernatant is used for the assay.[2][3]

2. Reagent Preparation:

-

Diacetyl Monoxime Solution: Prepare a solution of diacetyl monoxime in distilled water or a weak acetic acid solution.

-

Acid Reagent: A mixture of concentrated sulfuric acid and phosphoric acid is typically used.

-

Color Reagent: In some protocols, the diacetyl monoxime and acid reagent are combined to form a single color reagent.

-

Urea Standards: A stock solution of urea is prepared and then serially diluted to create a standard curve.

3. Assay Procedure:

-

Pipette the blank (distilled water), urea standards, and samples into appropriately labeled test tubes.

-

Add the diacetyl monoxime solution to each tube.

-

Add the acid reagent to each tube and mix thoroughly.

-

Incubate all tubes in a boiling water bath for a specified time (e.g., 15 minutes).[2]

-

After incubation, cool the tubes in a cold water bath to stop the reaction.

-

Measure the absorbance of the standards and samples at the appropriate wavelength (e.g., 520 nm) using a spectrophotometer, with the blank used to zero the instrument.

4. Data Analysis:

-

Construct a standard curve by plotting the absorbance of the urea standards against their known concentrations.

-

Determine the concentration of urea in the samples by interpolating their absorbance values on the standard curve.

Conclusion

The diacetyl monoxime urea assay remains a cornerstone technique for urea quantification due to its reliability and straightforwardness. By understanding the fundamental principles, adhering to meticulous experimental protocols, and being cognizant of the key quantitative parameters, researchers can achieve accurate and reproducible results. This guide serves as a comprehensive resource to facilitate the successful implementation of this assay in various scientific and developmental endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Colorimetric determination of urea using diacetyl monoxime with strong acids | PLOS One [journals.plos.org]

- 3. Colorimetric determination of urea [protocols.io]

- 4. Colorimetric determination of urea using diacetyl monoxime with strong acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.plos.org [journals.plos.org]

2,3-Butanedione Monoxime (BDM) in Muscle Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,3-butanedione monoxime (BDM), a widely used small molecule inhibitor in the study of muscle physiology. Initially recognized for its ability to reactivate acetylcholinesterase, BDM has been repurposed in research as a tool to reversibly inhibit muscle contraction. Its primary utility lies in its capacity to uncouple excitation from contraction, allowing for the investigation of cellular processes independent of mechanical force generation. However, its mechanism of action is complex and not entirely specific, necessitating a thorough understanding for proper experimental design and data interpretation. This document details BDM's mechanisms of action, summarizes its quantitative effects on various muscle parameters, outlines common experimental protocols, and visualizes its functional pathways.

Core Mechanisms of Action

2,3-Butanedione monoxime exerts its inhibitory effects on muscle contraction through several mechanisms, with its primary target being the actin-myosin cross-bridge cycle. However, it also influences calcium handling and exhibits other non-specific effects that are critical for researchers to consider.

1. Direct Inhibition of Myosin ATPase Activity: The most well-characterized action of BDM is its role as a low-affinity, non-competitive inhibitor of myosin II ATPase.[1] It does not act as a general inhibitor for all myosin superfamily members.[1] BDM is thought to stabilize the myosin head in a state that has a weak affinity for actin, thereby inhibiting the formation of force-generating cross-bridges.[2][3] Specifically, BDM slows the rate of phosphate (Pi) release from the myosin-ADP-Pi complex, which is a critical step preceding the power stroke.[3][4][5] This traps the myosin in a weakly bound pre-power stroke state, reducing the number of strongly bound, force-producing cross-bridges.[3][5] This direct action on the contractile machinery is evident in studies on skinned muscle fibers, where the cell membrane has been removed.[6][7][8]

2. Alteration of Calcium Dynamics: BDM's effects extend beyond the myofilaments to the machinery of excitation-contraction coupling.

-

Sarcoplasmic Reticulum (SR) Calcium Release: At higher concentrations (typically >5 mM), BDM can directly affect the sarcoplasmic reticulum.[9][10] It has been shown to induce Ca2+ release from the SR, potentially by acting on ryanodine receptors, and can also decrease the total amount of Ca2+ released in response to stimuli like caffeine.[9][10] This can reduce the Ca2+ available for contraction, contributing to its negative inotropic effect, particularly in cardiac muscle.[9]

-

Calcium Sensitivity: In skinned muscle preparations, BDM has been observed to decrease the Ca2+ sensitivity of the contractile apparatus, meaning a higher concentration of Ca2+ is required to achieve a given level of force.[11][12]

-

Ion Channels: BDM can inhibit L-type Ca2+ channels, which would reduce Ca2+ influx during an action potential, further contributing to the reduction in force.[13][14][15]

3. Putative Phosphatase Activity: BDM has been referred to as a "chemical phosphatase" due to its ability to act as a nucleophile and potentially dephosphorylate proteins.[13][14][16] In cardiac muscle, BDM has been shown to decrease the phosphorylation of regulatory proteins like troponin I and phospholamban, which could be due to the activation of protein phosphatases (Type 1 or 2A).[17] In smooth muscle, BDM can increase protein phosphatase activity, leading to the dephosphorylation of myosin light chain 20 (MLC20) and subsequent relaxation.[18] However, some of BDM's inhibitory effects on ion channels persist even when phosphorylation sites are removed, suggesting this mechanism is not universally applicable.[14][19]

4. Other Non-Specific Effects: It is crucial to recognize that BDM has several "off-target" effects. It has been reported to inhibit the Na+/Ca2+ exchanger, transient outward K+ channels, and other cellular proteins.[1][14] These widespread effects mean that results from whole-cell or in-vivo experiments using BDM should be interpreted with caution, as the observed phenomena may not be solely due to myosin II inhibition.[1]

Quantitative Data Presentation

The following tables summarize the quantitative effects of BDM across different muscle types and experimental conditions as reported in the literature.

Table 1: Effects of BDM on Muscle Contraction Parameters

| Muscle Type/Preparation | BDM Concentration | Parameter | Effect | Reference(s) |

| Rat Soleus (Skeletal) | 2-20 mM | Twitch & Tetanic Contraction | Reversible, dose-dependent inhibition | [13] |

| Frog Sartorius (Skeletal) | 3 mM | Tetanic Tension | 40-70% suppression | [20] |

| Rabbit Psoas (Glycerinated Skeletal Fibers) | 0-20 mM | Isometric Tension, Shortening Speed, Stiffness | Reversible reduction | [7][8][21] |

| Frog Tibialis Anterior (Single Skeletal Fibers) | 3 mM | Tetanic Tension & Max. Shortening Velocity | Reduction | [22] |

| Guinea Pig Taenia Coli (Intact Smooth Muscle) | 1 mM | Active Force (High-K+ induced) | ~10% inhibition | [11] |

| Guinea Pig Taenia Coli (Intact Smooth Muscle) | 10 mM | Active Force (High-K+ induced) | ~70% inhibition | [11] |

| Guinea Pig Papillary (Cardiac) | 100 µM - 10 mM | Force of Contraction | Dose-dependent reduction to 18.3% of control | [17] |

| Guinea Pig Papillary (Cardiac) | 30 mM | Force of Contraction | Total, reversible abolition | [17] |

| Rat Cardiac Trabeculae | 5 mM | Peak Twitch Force | Reduced to 35% of control | [23] |

| Rat Cardiac Trabeculae | 20 mM | Peak Twitch Force | Reduced to 1% of control | [23] |

| Canine Isolated Heart | 2.4 ± 0.3 mM | Contractile State (P25) | 50% reduction | [24] |

Table 2: Effects of BDM on Myosin ATPase and Cross-Bridge Kinetics

| Preparation | BDM Concentration | Parameter | Effect | Reference(s) |

| Skeletal Muscle Myosin II | 5 mM | Myosin ATPase Activity | Ki (inhibition constant) | [15] |

| Myosin Subfragment-1 (S1) | 20 mM | Pi Release Rate (k4) | Slowed by an order of magnitude (0.054 to 0.004 s⁻¹) | [5] |

| Myosin Subfragment-1 (S1) | 20 mM | ATP Binding (k) & ADP Release (k6) | Little to no effect | [5] |

| Frog Single Muscle Fibers | 3 mM | Rate Constant for Cross-Bridge Attachment | Conspicuous decrease | [22] |

| Rat Skinned Cardiac Trabeculae | 20 mM | Rate of Tension Redevelopment | Decreased from 29 s⁻¹ to 22 s⁻¹ | [25] |

| Rat Skinned Cardiac Trabeculae | ≥ 20 mM | Apparent Rate of Cross-Bridge Detachment | Marked increase | [25] |

| Porcine Skinned Cardiac Fibers | 10 mM | Tension Cost (ATPase/Force) | Increased | [12] |

Table 3: Effects of BDM on Calcium Dynamics

| Preparation | BDM Concentration | Parameter | Effect | Reference(s) |

| Rat Cardiac Trabeculae | 1-5 mM | Caffeine-Induced Ca2+ Release | Little effect | [9] |

| Rat Cardiac Trabeculae | 5-30 mM | Caffeine-Induced Ca2+ Release | Concentration-dependent decrease | [9] |

| Canine Digitonin-Lysed Cardiomyocytes | 5 mM | SR Ca2+ Content | 45% reduction at pCa 6.0 | [10] |

| Canine Digitonin-Lysed Cardiomyocytes | 30 mM | SR Ca2+ Content | 72% reduction at pCa 6.0 | [10] |

| Porcine Skinned Cardiac Fibers | Not specified | Ca2+ Sensitivity (pCa50) | Decreased | [12] |

| Guinea Pig Ventricular Myocytes | Not specified | Na+/Ca2+ Exchange Current (INCX) | Inhibition (IC50 ≈ 2.4 mM) | [14] |

| Rat Soleus Fibers | < 2 mM | Ca2+ Transient Amplitude | Reduction | [13] |

Experimental Protocols

The following sections describe generalized methodologies for key experiments involving BDM in muscle physiology research.

1. Preparation of Skinned Muscle Fibers

Skinned fibers are invaluable for studying the direct effects of compounds like BDM on the contractile apparatus without the influence of the sarcolemma.

-

Objective: To permeabilize the cell membrane, allowing direct access to the myofilaments.

-

General Procedure:

-

Dissect a small muscle bundle or single cardiac trabeculae from the animal model (e.g., rabbit psoas, rat ventricle).

-

Place the tissue in a cold relaxing solution.

-

Incubate the tissue in a skinning solution containing a detergent. Saponin is often used for cardiac preparations to selectively permeabilize the sarcolemma while leaving the SR intact.[9] Other detergents like Triton X-100 can be used for complete membrane removal.

-

After skinning, the fiber is transferred to an experimental chamber containing various "pCa" solutions (solutions with buffered, known concentrations of free Ca2+).

-

BDM can be added to these solutions to test its direct effects on Ca2+-activated force.[6][11]

-

2. Force, Stiffness, and Velocity Measurements

-

Objective: To quantify the mechanical output of muscle fibers.

-

General Procedure:

-

Mount a single skinned fiber or a small intact muscle bundle between a force transducer and a motor.

-

The fiber is bathed in an experimental solution. Sarcomere length is often set and monitored using laser diffraction.[22]

-

Isometric Force: The muscle is activated (e.g., by electrical stimulation in intact fibers or by high Ca2+ solution in skinned fibers) while its length is held constant. The resulting force is recorded.[7][25]

-

Stiffness: To measure stiffness (an indicator of the number of attached cross-bridges), a small, rapid length change is imposed, and the resulting force change is measured. Stiffness is calculated as the ratio of the change in force to the change in length.[7][22]

-

Maximal Shortening Velocity (Vmax): Determined using slack tests or force-velocity clamps where the fiber shortens against a series of controlled loads.[11][22]

-

BDM is then added to the bathing solution, and the measurements are repeated to determine its effect.[7][22]

-

3. Measurement of Myofibrillar ATPase Activity

-

Objective: To measure the rate of ATP hydrolysis by the myofilaments, which is the biochemical basis of contraction.

-

General Procedure (NADH-Coupled Assay): [25]

-

In a preparation of skinned fibers or myofibrils, the hydrolysis of ATP is enzymatically coupled to the oxidation of NADH.

-

The assay solution contains ATP, phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, and NADH.

-

When myosin hydrolyzes ATP to ADP, pyruvate kinase uses phosphoenolpyruvate to regenerate ATP from ADP. This produces pyruvate.

-

Lactate dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD+ in the process.

-

The decrease in NADH concentration is monitored photometrically by measuring the decrease in absorbance at 340 nm.

-

The rate of NADH disappearance is directly proportional to the rate of ATP hydrolysis. This can be measured at different Ca2+ concentrations and in the presence or absence of BDM.

-

4. Preparation and Use of BDM Solutions

-

Solubility: BDM is soluble in water and standard physiological buffers.[15]

-

Concentration: Working concentrations typically range from 1 mM to 30 mM, though effects can be seen at lower and higher concentrations depending on the preparation and parameter being measured.[11][13][17]

-

Stability: Prepare fresh solutions for experiments.

-

Application: BDM can be added directly to the bathing solution for in vitro preparations like skinned fibers or perfused into isolated organs.[7][24] Its effects are generally reversible upon washout.[13][17][26]

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts related to BDM's function and use.

Caption: BDM's primary mechanism: inhibition of phosphate release in the cross-bridge cycle.

Caption: A typical experimental workflow for studying BDM's effects on skinned muscle fibers.

Caption: Logical relationship of BDM's multiple cellular targets and their effects.

Conclusion and Recommendations

2,3-Butanedione monoxime remains a valuable tool in muscle physiology for its ability to reversibly inhibit contraction, primarily by acting on the myosin II ATPase. This allows for the study of cellular mechanics, bioenergetics, and signaling in the absence of force generation.

However, researchers and drug development professionals must proceed with a clear understanding of its limitations. The compound's lack of specificity is its greatest drawback. Its effects on calcium handling, ion channels, and protein phosphorylation can confound results, particularly in intact cells and whole-tissue preparations.[1][9][13][14][17]

Key Recommendations for Use:

-

Acknowledge Non-Specificity: When using BDM, especially in intact systems, always consider its potential off-target effects in the interpretation of results.

-

Use Appropriate Controls: Complementary experiments using more specific myosin inhibitors (e.g., blebbistatin, though it has its own limitations like photosensitivity) or genetic approaches can help validate findings.

-

Concentration Matters: Use the lowest effective concentration of BDM possible, as many of the non-specific effects on calcium handling become more prominent at higher concentrations (>5 mM).[9]

-

Prefer Reduced Preparations: For studying the direct effects on the contractile machinery, skinned or permeabilized fiber preparations are highly recommended as they bypass confounding factors from sarcolemmal ion channels and excitation-contraction coupling.[6][7]

By employing careful experimental design and maintaining a critical perspective on its multifaceted mechanisms, researchers can continue to leverage BDM effectively to unravel the complexities of muscle function.

References

- 1. 2,3-Butanedione monoxime (BDM) as a myosin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of action of 2,3-butanedione monoxime on contracture during metabolic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The influence of 2,3-butanedione 2-monoxime (BDM) on the interaction between actin and myosin in solution and in skinned muscle fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of 2,3-butanedione monoxime on myosin and myofibrillar ATPases. An example of an uncompetitive inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of action of 2, 3-butanedione 2-monoxime on contraction of frog skeletal muscle fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Butanedione monoxime suppresses contraction and ATPase activity of rabbit skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Effects of 2,3-butanedione monoxime on sarcoplasmic reticulum of saponin-treated rat cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2,3-Butanedione 2-monoxime (BDM) induces calcium release from canine cardiac sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of 2,3-butanedione monoxime on activation of contraction and crossbridge kinetics in intact and chemically skinned smooth muscle fibres from guinea pig taenia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Ca2+ sensitizer EMD 53998 antagonizes the effect of 2,3-butanedione monoxime on skinned cardiac muscle fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Paralysis of skeletal muscle by butanedione monoxime, a chemical phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibitory effect of 2,3-butanedione monoxime (BDM) on Na+/Ca2+ exchange current in guinea-pig cardiac ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2,3-Butanedione 2-monoxime (BDM), Non-selective myosin ATPase inhibitor (CAS 57-71-6) | Abcam [abcam.com]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Mechanisms of the contractile effects of 2,3-butanedione-monoxime in the mammalian heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effect of 2,3-butanedione monoxime on force of contraction and protein phosphorylation in bovine smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effects of 2,3-butanedione monoxime (BDM) on calcium channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effects of 2,3-butanedione monoxime on contraction of frog skeletal muscles: an X-ray diffraction study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Butanedione Monoxime Suppresses Contraction and ATPase Activity of Rabbit Skeletal Muscle [jstage.jst.go.jp]

- 22. Effects of 2,3-butanedione monoxime on the crossbridge kinetics in frog single muscle fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Mechanism of force inhibition by 2,3-butanedione monoxime in rat cardiac muscle: roles of [Ca2+]i and cross-bridge kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Comparison between the effects of 2-3 butanedione monoxime (BDM) and calcium chloride on myocardial oxygen consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Effects of 2,3-butanedione monoxime on cross-bridge kinetics in rat cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. BDM (2,3-butanedione monoxime), an inhibitor of myosin-actin interaction, suppresses myofibrillogenesis in skeletal muscle cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

Biacetyl Monoxime: A Multifaceted Tool in Scientific Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Biacetyl monoxime (CH₃C(O)C(NOH)CH₃), also known as 2,3-butanedione monoxime (BDM) or diacetyl monoxime (DAM), is a versatile chemical compound that has found widespread application across various fields of biological research.[1] Initially recognized for its role in analytical chemistry and as a cholinesterase reactivator, its utility has expanded significantly, most notably as a potent inhibitor of muscle contraction and a tool to dissect the intricacies of cellular motor functions. This guide provides a comprehensive overview of the discovery, history, and multifaceted applications of this compound, with a focus on its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways.

Discovery and Historical Perspective

The history of this compound is not one of a single discovery but of evolving applications. Its earliest use was in analytical chemistry, where it serves as a key reagent in the colorimetric quantification of urea, a method still referenced in modern analytical techniques.[2]

A significant chapter in its history involves its investigation as an oxime-based cholinesterase reactivator . In cases of poisoning by organophosphorus compounds (like nerve agents or pesticides), the enzyme acetylcholinesterase (AChE) becomes irreversibly inhibited.[3][4] Researchers identified that oximes, including this compound, could remove the inhibiting phosphate group from the enzyme's active site, thereby restoring its function.[5] While other oximes like pralidoxime and obidoxime have proven more potent for clinical use, the study of this compound was crucial in developing this class of antidotes.[5]

In the late 20th century, its potent effects on muscle tissue brought it to the forefront of cell biology and physiology research. Scientists discovered its ability to reversibly inhibit contraction in skeletal, cardiac, and smooth muscles, establishing it as a valuable tool for studying excitation-contraction coupling and the function of motor proteins.[6][7][8][9]

Chemical and Physical Properties

This compound is a colorless solid and the monooxime derivative of butane-2,3-dione.[1] Its relatively simple structure belies its complex biological activities.

| Property | Value | Reference |

| CAS Number | 57-71-6 | [10] |

| Molecular Formula | C₄H₇NO₂ | [10][11] |

| Molecular Weight | 101.10 g/mol | [10][11] |

| Common Names | Diacetyl monoxime (DAM), 2,3-Butanedione monoxime (BDM) | [1][10] |

Mechanism of Action in Muscle Contraction

This compound's primary application in modern research is as a reversible inhibitor of muscle contraction. Its mechanism is multifaceted, targeting several key stages of the excitation-contraction (E-C) coupling process.

Direct Inhibition of Myosin ATPase

The most well-characterized effect of this compound is its role as a myosin ATPase inhibitor.[10][12] It non-competitively inhibits the ATPase activity of skeletal muscle myosin-II, the motor protein responsible for generating force.[10] By binding to the myosin head, BDM is thought to trap it in a state with low affinity for actin, thereby inhibiting cross-bridge formation and the subsequent power stroke that drives muscle contraction.[13] This action effectively uncouples chemical energy release (ATP hydrolysis) from mechanical force production.

Modulation of Intracellular Calcium

Beyond its direct action on myosin, this compound also affects intracellular calcium (Ca²⁺) handling, a critical component of E-C coupling. Studies have shown that BDM can:

-

Reduce Ca²⁺ Release: It reduces the amount of Ca²⁺ released from the sarcoplasmic reticulum (SR) in response to an action potential.[8] This is a primary reason for its rapid inhibition of muscle twitches.

-

Act as a "Chemical Phosphatase": Some of its effects are attributed to its ability to act as a low-specificity protein phosphatase.[8] It is hypothesized that BDM may dephosphorylate key proteins involved in E-C coupling, such as calcium channels, altering their function.[14]

Quantitative Effects on Muscle Function

The inhibitory effect of this compound is dose-dependent. The following table summarizes quantitative data from various studies.

| Muscle Type | Species | BDM Concentration | Effect on Contractile Force | Reference |

| Skeletal (Sartorius) | Frog | 3 mM | 40-70% tension suppression | [6] |

| Cardiac (Papillary) | Guinea Pig | 0.2-20 mM | Dose-dependent inhibition | [7] |

| Cardiac (Papillary) | Guinea Pig | 2, 10, 30 mM | 27%, 58%, 87% decrease, respectively | [15] |

| Smooth (Taenia coli) | Guinea Pig | 1 mM | ~10% inhibition | [9] |

| Smooth (Taenia coli) | Guinea Pig | 10 mM | ~70% inhibition | [9] |

| Target | IC₅₀ Value | Reference |

| Actomyosin-ATPase (skinned fibers) | 22 mM | [16] |

| Electron Transport Chain (mitochondria) | 28 mM | [16] |

Application as a Cholinesterase Reactivator

Organophosphates exert their toxicity by covalently bonding to a serine residue in the active site of acetylcholinesterase (AChE), rendering it inactive. This leads to an accumulation of the neurotransmitter acetylcholine and a subsequent cholinergic crisis.[3][4] Oximes, like this compound, function as nucleophilic agents that attack the phosphorus atom of the organophosphate, breaking the bond with the enzyme and forming a new, excretable organophosphate-oxime compound. This restores the enzyme's ability to hydrolyze acetylcholine.

Experimental Protocols

The following are generalized protocols for key experiments using this compound. Researchers should optimize concentrations and conditions based on the specific model system.

Protocol 1: Inhibition of Contraction in Isolated Cardiac Muscle

-

Preparation: Isolate a suitable cardiac muscle (e.g., guinea pig papillary muscle or rat trabecula) and mount it in an organ bath between a force transducer and a fixed point.

-

Superfusion: Superfuse the muscle with oxygenated Tyrode's or Krebs-Henseleit solution at a physiological temperature (e.g., 37°C).

-

Stimulation: Stimulate the muscle electrically at a fixed frequency (e.g., 1 Hz) with platinum field electrodes to elicit isometric contractions.

-

Baseline Recording: Record baseline contractile force (twitch tension) until a stable measurement is achieved.

-

BDM Application: Switch to a superfusion solution containing the desired concentration of this compound (e.g., 2-20 mM).[7] Continue recording the contractile force.

-

Data Analysis: Quantify the reduction in force as a percentage of the baseline measurement.

-

Washout: Revert to the original BDM-free solution to confirm the reversibility of the effect.

Protocol 2: Colorimetric Quantification of Urea

This protocol is based on the reaction of urea with diacetyl monoxime in an acidic environment to produce a red-colored diazine derivative.

-

Reagent Preparation:

-

Reagent A: Dissolve diacetyl monoxime and thiosemicarbazide in distilled water.

-

Reagent B: Prepare a solution of sulfuric acid, phosphoric acid, and ferric chloride in water.

-

-

Standard Curve: Prepare a series of urea standards of known concentrations.

-

Reaction:

-

Pipette a small volume of the sample or standard into a test tube.

-

Add Reagent A, mix well.

-

Add Reagent B, mix well.

-

-

Incubation: Incubate the mixture in a boiling water bath for a set period (e.g., 20 minutes) to allow for color development.

-

Cooling: Cool the tubes to room temperature.

-

Measurement: Measure the absorbance of the solution at approximately 520-540 nm using a spectrophotometer.

-

Calculation: Determine the urea concentration in the sample by comparing its absorbance to the standard curve.

Conclusion

This compound is a powerful and versatile research tool with a rich history. From its origins in analytical chemistry and toxicology to its widespread use as a specific inhibitor of actomyosin interaction, it has enabled significant advances in our understanding of muscle physiology, cell motility, and enzyme kinetics. While researchers must be mindful of its multiple targets—including effects on ion channels and cellular metabolism—its ability to reversibly uncouple E-C coupling makes it an indispensable compound in the toolkit of physiologists, biochemists, and drug development professionals.

References

- 1. Diacetyl monoxime - Wikipedia [en.wikipedia.org]

- 2. Urea - Wikipedia [en.wikipedia.org]

- 3. Cholinesterase reactivator - Wikipedia [en.wikipedia.org]

- 4. Discovery of New Classes of Compounds that Reactivate Acetylcholinesterase Inhibited by Organophosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Obidoxime - Wikipedia [en.wikipedia.org]

- 6. Effects of 2,3-butanedione monoxime on contraction of frog skeletal muscles: an X-ray diffraction study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of diacetyl monoxime on cardiac excitation-contraction coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Paralysis of skeletal muscle by butanedione monoxime, a chemical phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of 2,3-butanedione monoxime on activation of contraction and crossbridge kinetics in intact and chemically skinned smooth muscle fibres from guinea pig taenia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound - MedChem Express [bioscience.co.uk]

- 11. chemscene.com [chemscene.com]

- 12. Butanedione monoxime suppresses contraction and ATPase activity of rabbit skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of action of 2,3-butanedione monoxime on contracture during metabolic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Opposing effects of diacetyl monoxime on contractility and calcium transients in isolated myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Influence of 2,3-butanedione monoxime on heart energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Biacetyl Monoxime's Impact on Cellular Calcium Signaling: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Biacetyl monoxime (BAM), also known as diacetyl monoxime (DAM) or 2,3-butanedione monoxime (BDM), is a widely utilized chemical tool in cellular biology, primarily recognized for its role as a myosin ATPase inhibitor and an uncoupler of excitation-contraction coupling. However, its influence extends significantly to cellular calcium (Ca²⁺) signaling, a fundamental process governing a myriad of physiological functions. This technical guide provides a comprehensive overview of the multifaceted effects of this compound on cellular Ca²⁺ homeostasis. It delves into the compound's mechanisms of action on various components of the Ca²⁺ signaling machinery, including voltage-gated Ca²⁺ channels and sarcoplasmic reticulum Ca²⁺ release. This document presents quantitative data on its effects, detailed experimental protocols for investigating its impact, and visual representations of the pertinent signaling pathways and experimental workflows. The information contained herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize and interpret data from experiments involving this compound in the context of cellular calcium signaling.

Introduction to this compound and Cellular Calcium Signaling

Cellular calcium signaling is a complex and ubiquitous system that regulates a vast array of cellular processes, from muscle contraction and neurotransmission to gene expression and cell proliferation. The precise spatial and temporal control of intracellular Ca²⁺ concentration ([Ca²⁺]i) is paramount for normal cellular function. This control is achieved through a coordinated interplay of channels, pumps, and binding proteins that govern Ca²⁺ entry, release from intracellular stores, and extrusion from the cell.

This compound has been extensively used as a research tool to dissect these intricate signaling pathways. While it is most commonly known as an inhibitor of myosin ATPase, its effects on cellular Ca²⁺ are profound and complex, often exhibiting dose-dependent and cell-type-specific variations. A thorough understanding of these effects is crucial for the accurate interpretation of experimental results and for its potential application in drug development.

Mechanisms of Action of this compound on Calcium Signaling

This compound exerts its influence on cellular Ca²⁺ signaling through multiple mechanisms, primarily targeting L-type voltage-gated Ca²⁺ channels and the sarcoplasmic reticulum (SR).

Inhibition of L-type Calcium Channels

This compound has been shown to inhibit L-type Ca²⁺ channels, which are critical for Ca²⁺ influx in response to membrane depolarization in various cell types, including cardiomyocytes and neurons.[1] This inhibition is reversible and dose-dependent. The proposed mechanisms for this inhibition include a direct channel block and an indirect effect through its purported chemical phosphatase activity, which may dephosphorylate the channel or associated regulatory proteins.[2][3] The inhibition of L-type Ca²⁺ channels contributes to the negative inotropic effect of this compound in cardiac muscle by reducing the trigger Ca²⁺ available for calcium-induced calcium release (CICR).

Modulation of Sarcoplasmic Reticulum Calcium Release

The sarcoplasmic reticulum is the primary intracellular Ca²⁺ store in muscle cells. This compound has a dual effect on SR Ca²⁺ handling. At lower concentrations, it can potentiate Ca²⁺ release, while at higher concentrations, it leads to a depletion of SR Ca²⁺ stores.[4][5] This is thought to occur through a direct interaction with the ryanodine receptors (RyRs), the primary Ca²⁺ release channels on the SR.[6] this compound can increase the open probability of RyRs at sub-activating Ca²⁺ concentrations, leading to an initial increase in Ca²⁺ sparks and transients.[6] However, prolonged exposure or higher concentrations can lead to SR Ca²⁺ depletion, thereby reducing the amount of Ca²⁺ available for subsequent release.[4][5]

Inhibition of Myosin ATPase

While not a direct effect on Ca²⁺ signaling, the inhibition of myosin ATPase by this compound is a critical aspect of its cellular activity.[7] By inhibiting the cross-bridge cycling in muscle cells, it reduces the energy demand and the mechanical feedback on Ca²⁺ handling. This action is central to its use as an excitation-contraction uncoupler.[8]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on various parameters of cellular calcium signaling as reported in the literature.

| Parameter | Cell Type | This compound Concentration | Effect | Reference |

| L-type Ca²⁺ Current (ICa,L) | Cardiac Myocytes | 0-50 mM | Dose-dependent suppression | [7] |

| L-type Ca²⁺ Current (IBa) | Xenopus Oocytes expressing hα1C, α2-δa and hβ1b | 10 mM | 36.1 ± 2.2 % inhibition | |

| L-type Ca²⁺ Current (IBa) | Xenopus Oocytes expressing hα1C, α2-δa and hβ1b | IC50 = 16 mM | [2] | |

| Peak Calcium Current | Guinea Pig Cardiac Myocytes | Not Specified | Reduced by 7.9 ± 1% | |

| L-type Ca²⁺ Current (ICa) | Murine Dorsal Root Ganglion Cells | 20 mM | 47% suppression | [1] |

| Parameter | Preparation | This compound Concentration | Effect | Reference |

| SR Ca²⁺ Release | Canine Cardiac Sarcoplasmic Reticulum | 0-30 mM | Dose-dependent induction of release (maximal 72% reduction of SR Ca²⁺) | [7] |

| SR Ca²⁺ Content | Isolated Rat Ventricular Myocytes | 10 mM | ~50% reduction | [4] |

| Caffeine-induced Ca²⁺ Release | Saponin-treated Rat Cardiac Trabeculae | 5-30 mM | Concentration-dependent decrease | [5] |

| Ryanodine Receptor Activity (Skeletal Muscle) | Planar Lipid Bilayer | IC50 ≈ 2.5 mM | Inhibition at maximally activating cytosolic Ca²⁺ | [6] |

| Parameter | Preparation | This compound Concentration | Effect | Reference |

| Contractile Force | Isolated Paced Papillary Muscles | 2, 10, 30 mM | 27, 58, and 87% decrease, respectively | [9] |

| Calcium Transients | Isolated Paced Papillary Muscles | 2, 10, 30 mM | -9, 38, and 225% increase, respectively | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the impact of this compound on cellular calcium signaling.

Isolation of Adult Ventricular Myocytes

This protocol describes the enzymatic isolation of ventricular myocytes from an adult rodent heart, a common model for studying cardiac calcium signaling.

Materials:

-

Langendorff perfusion system

-

Perfusion Buffer (Ca²⁺-free Tyrode's solution): 135 mM NaCl, 5.4 mM KCl, 1 mM MgCl₂, 0.33 mM NaH₂PO₄, 10 mM HEPES, 10 mM Glucose; pH 7.4.

-

Enzyme Solution: Perfusion Buffer supplemented with 1 mg/mL Collagenase Type II and 0.1% BSA.

-

Stop Solution: Perfusion Buffer supplemented with 10% Fetal Bovine Serum (FBS) and 1.25 mM CaCl₂.

-

Calcium-tolerant Solution (Kraft-Brühe, KB) solution: 85 mM KOH, 30 mM KCl, 30 mM KH₂PO₄, 3 mM MgSO₄, 0.5 mM EGTA, 10 mM HEPES, 20 mM Taurine, 20 mM Glucose; pH 7.2.

Procedure:

-

Anesthetize the animal according to approved institutional protocols.

-

Excise the heart and immediately cannulate the aorta on the Langendorff apparatus.

-

Perfuse the heart retrogradely with oxygenated (95% O₂/5% CO₂) Perfusion Buffer at 37°C for 5 minutes to wash out the blood.

-

Switch the perfusion to the Enzyme Solution and perfuse for 10-15 minutes, or until the heart becomes flaccid.

-

Detach the heart from the cannula and mince the ventricular tissue in Stop Solution.

-

Gently triturate the tissue with a pipette to release individual myocytes.

-

Filter the cell suspension through a 100 µm nylon mesh to remove undigested tissue.

-

Allow the myocytes to sediment by gravity for 10-15 minutes.

-

Carefully remove the supernatant and resuspend the cell pellet in KB solution.

-

The isolated myocytes can now be used for calcium imaging or electrophysiological studies.

Measurement of Intracellular Calcium with Fura-2 AM

This protocol outlines the use of the ratiometric Ca²⁺ indicator Fura-2 AM to measure [Ca²⁺]i in isolated ventricular myocytes.

Materials:

-

Isolated ventricular myocytes

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline (HBS): 137 mM NaCl, 5.4 mM KCl, 1.3 mM CaCl₂, 0.8 mM MgSO₄, 0.44 mM KH₂PO₄, 0.34 mM Na₂HPO₄, 5.5 mM Glucose, 10 mM HEPES; pH 7.4.

-

This compound stock solution (e.g., 1 M in DMSO)

-

Fluorescence microscopy system equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission).

Procedure:

-

Plate the isolated myocytes on laminin-coated coverslips and allow them to attach for 1-2 hours.

-

Prepare a Fura-2 AM loading solution: 2 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS.

-

Incubate the cells with the Fura-2 AM loading solution for 20-30 minutes at room temperature in the dark.

-

Wash the cells three times with HBS to remove extracellular dye.

-

Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature.

-

Mount the coverslip on the stage of the fluorescence microscope.

-

Perfuse the cells with HBS and record baseline fluorescence ratios (F340/F380).

-

To study the effect of this compound, perfuse the cells with HBS containing the desired concentration of this compound (e.g., 1-30 mM).

-

Record the changes in the F340/F380 ratio over time to determine the effect of this compound on resting [Ca²⁺]i and on Ca²⁺ transients elicited by electrical stimulation or agonist application.

-

At the end of the experiment, calibrate the Fura-2 signal using ionomycin in the presence of high Ca²⁺ (for Rmax) and a Ca²⁺-free solution with EGTA (for Rmin) to calculate absolute [Ca²⁺]i values.

Whole-Cell Patch-Clamp Electrophysiology for L-type Ca²⁺ Current Measurement

This protocol describes the whole-cell patch-clamp technique to record L-type Ca²⁺ currents (ICa,L) and assess the effect of this compound.

Materials:

-

Isolated ventricular myocytes

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with CsOH.

-

Internal (pipette) solution (in mM): 120 CsCl, 20 TEA-Cl, 10 HEPES, 5 Mg-ATP, 0.1 Na-GTP, 10 EGTA; pH 7.2 with CsOH.

-

This compound stock solution.

Procedure:

-

Plate isolated myocytes in a recording chamber on the stage of an inverted microscope.

-

Pull patch pipettes to a resistance of 2-4 MΩ when filled with the internal solution.

-

Approach a myocyte with the patch pipette and form a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -80 mV. To inactivate Na⁺ and T-type Ca²⁺ channels, a prepulse to -40 mV for 500 ms can be applied.

-

Elicit ICa,L by depolarizing voltage steps (e.g., to 0 mV for 200 ms) from the holding potential.

-

Record stable baseline ICa,L.

-

Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

-

Record ICa,L in the presence of this compound to determine the extent of inhibition.

-

Wash out the this compound with the control external solution to assess the reversibility of the effect.

Sarcoplasmic Reticulum Ca²⁺ Release Assay

This protocol uses caffeine to induce SR Ca²⁺ release and assesses the effect of this compound on SR Ca²⁺ content.

Materials:

-